{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol
CAS No.: 920019-58-5
Cat. No.: VC16943537
Molecular Formula: C15H12Cl2N2O
Molecular Weight: 307.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920019-58-5 |
|---|---|
| Molecular Formula | C15H12Cl2N2O |
| Molecular Weight | 307.2 g/mol |
| IUPAC Name | [1-[(2,4-dichlorophenyl)methyl]indazol-3-yl]methanol |
| Standard InChI | InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(13(17)7-11)8-19-15-4-2-1-3-12(15)14(9-20)18-19/h1-7,20H,8-9H2 |
| Standard InChI Key | KZVMTEGUHIPNEB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)CO |
Introduction
Structural and Electronic Features of the Indazole Core
Indazole Tautomerism and Substitution Effects
Indazole derivatives exhibit tautomerism between 1H- and 2H-forms, a phenomenon extensively characterized in nitro-substituted analogs . For {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol, the 1H-tautomer is stabilized by the bulky (2,4-dichlorophenyl)methyl group at N1, which sterically hinders prototropy to the 2H-form. This stabilization mirrors observations in 7-nitroindazole derivatives, where substituents at N1 suppress tautomerization . Computational studies using gauge-invariant atomic orbital (GIAO) methods at the B3LYP/6-311++G(d,p) level predict distinct NMR chemical shifts for such rigidified systems, particularly for protons adjacent to electronegative substituents .
Electronic Effects of the Dichlorophenyl Group
The (2,4-dichlorophenyl)methyl group introduces strong electron-withdrawing effects via chlorine atoms, polarizing the indazole ring and influencing reactivity. Comparative studies on nitroindazoles demonstrate that electron-deficient aromatic systems enhance the stability of hydroxymethyl adducts by reducing electron density at reactive sites . This suggests that the dichlorophenyl group in the target compound may similarly stabilize the hydroxymethyl moiety at C3 through inductive effects.
Synthetic Pathways and Mechanistic Considerations
General Synthesis of Hydroxymethylindazoles
The hydroxymethylation of indazoles typically involves condensation with formaldehyde in acidic aqueous media. For example, nitroindazoles react with formaldehyde in 30% HCl to yield N1-CH2OH derivatives . Adapting this protocol, {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol could be synthesized via the following hypothesized pathway:
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Substrate Preparation: Introduce the (2,4-dichlorophenyl)methyl group at N1 through alkylation of indazole using 2,4-dichlorobenzyl chloride under basic conditions.
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Hydroxymethylation: Treat the intermediate with formaldehyde in aqueous HCl, favoring electrophilic substitution at C3 due to the directing effects of the indazole ring .
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Purification: Isolate the product via crystallization from polar aprotic solvents (e.g., DMSO), as demonstrated for nitroindazole analogs .
Competing Reaction Pathways
In nitroindazoles, hydroxymethylation at C3 competes with N2-substitution, particularly in sterically hindered systems . For the target compound, the bulky (2,4-dichlorophenyl)methyl group at N1 likely suppresses N2 reactivity, directing formaldehyde exclusively to C3. This hypothesis aligns with solid-state NMR data showing that N1-substituents in indazoles dominate regiochemical outcomes .
Spectroscopic Characterization
1^11H NMR Spectral Features
Key proton environments in {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol can be inferred from nitroindazole analogs (Table 1) :
| Proton Environment | Expected δ (ppm) | Coupling Constants (, Hz) |
|---|---|---|
| H3 (Indazole) | 8.30–8.85 | |
| CH2OH | 5.73–5.86 | |
| Aromatic Cl-C6H3 | 7.19–7.77 |
The hydroxymethyl protons (-CH2OH) are expected to resonate as a triplet ( Hz) near 5.8 ppm, consistent with geminal coupling to the hydroxyl proton .
13^{13}13C and 15^{15}15N NMR Data
Solid-state C cross-polarization magic-angle spinning (CPMAS) NMR of nitroindazole derivatives reveals carbons adjacent to electronegative groups resonate downfield (e.g., C7a: 130–140 ppm) . For the target compound:
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C3: Predicted δ ≈ 134–136 ppm (similar to nitroindazole C3 ).
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C7a: δ ≈ 132–140 ppm, influenced by conjugation with the dichlorophenyl group.
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N1: N chemical shift ≈ −170 ppm, comparable to N1 in 7-nitroindazole .
Crystallographic Insights
While no X-ray structures exist for {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol, crystallographic data for four (1H-indazol-1-yl)methanol derivatives provide structural benchmarks :
| Parameter | Nitroindazole Derivatives | Target Compound (Predicted) |
|---|---|---|
| N1–C1 Bond Length | 1.35–1.38 Å | 1.36–1.39 Å |
| C3–O (CH2OH) | 1.42–1.45 Å | 1.43–1.46 Å |
| Dihedral Angle (C3–O) | 60–65° | 55–60° |
The dichlorophenyl group is expected to adopt a near-perpendicular orientation relative to the indazole plane, minimizing steric clash with the hydroxymethyl group.
Stability and Decomposition Pathways
Nitroindazole methanol derivatives exhibit instability in solution, decomposing back to parent indazoles over time . For {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol:
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Acidic Conditions: Protonation at N2 accelerates cleavage of the hydroxymethyl group.
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Thermal Stress: Heating above 100°C may induce elimination of formaldehyde, regenerating the parent indazole.
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Oxidative Pathways: The benzylic CH2OH group could oxidize to a carboxylic acid under strong oxidizing conditions.
Pharmacological Implications
Though direct activity data are lacking, structural analogs like 7-nitroindazole demonstrate dual inhibition of monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS) . The dichlorophenyl group in the target compound may enhance blood-brain barrier penetration, while the hydroxymethyl moiety could serve as a prodrug motif, undergoing in vivo oxidation to a carboxylic acid for improved target binding.
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